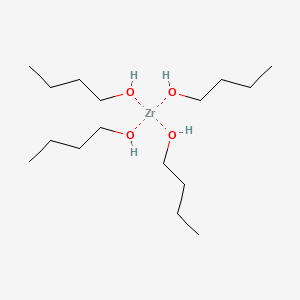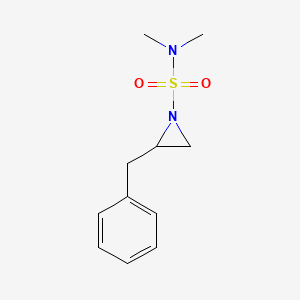![molecular formula C12H18O B8806207 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone CAS No. 62501-24-0](/img/structure/B8806207.png)
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone, also known as 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one, is a bicyclic ketone with the molecular formula C12H18O . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone typically involves the reaction of camphene with acetic anhydride in the presence of a catalyst such as zinc chloride . The reaction proceeds through an electrophilic addition mechanism, resulting in the formation of the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar structure but different functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: Another bicyclic compound with a similar carbon skeleton but lacking the ketone functional group.
Uniqueness
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone is unique due to its specific combination of a bicyclic structure and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62501-24-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-5-10-11(12(10,3)4)6-9(7)8(2)13/h5,9-11H,6H2,1-4H3 |
InChI Key |
DXLORVVCLBWYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B8806187.png)



![(S)-5-[(biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)pyrrolidin-2-one](/img/structure/B8806200.png)




